1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene
Overview
Description
1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene is an organic compound with the molecular formula C10H8ClF It is a derivative of benzene, where a fluorine atom and a 4-chlorobut-1-yn-1-yl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene typically involves the reaction of 4-chlorobut-1-yne with 4-fluorobenzene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the use of a palladium catalyst, copper iodide as a co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Addition Reactions: The triple bond in the but-1-yn-1-yl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Electrophiles like halogens or hydrogen halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while addition of hydrogen halides can result in haloalkanes .
Scientific Research Applications
1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. The pathways involved include the activation of the benzene ring and the triple bond in the but-1-yn-1-yl group, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobut-1-yn-1-yl)-2-fluorobenzene
- 4-(4-Chlorobut-1-yn-1-yl)-1-fluoro-2-[2-(propane-2-sulfonyl)ethoxy]benzene
Uniqueness
1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene is unique due to the specific positioning of the fluorine and 4-chlorobut-1-yn-1-yl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(4-chlorobut-1-ynyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVCPIJILCKFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCCCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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